molecular formula C17H17BrO3 B8320487 Ethyl 2-(4-(benzyloxy)-3-bromophenyl)acetate

Ethyl 2-(4-(benzyloxy)-3-bromophenyl)acetate

Cat. No. B8320487
M. Wt: 349.2 g/mol
InChI Key: LWZWLKPUOATYRD-UHFFFAOYSA-N
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Patent
US09296741B2

Procedure details

A solution of Example 35a (2.011 mL, 16.90 mmol), and potassium carbonate (5.84 g, 42.3 mmol) in ethanol (100 mL) was refluxed for 2 hours, cooled, concentrated and the residue was partitioned with ethyl acetate and water. The organic layer was washed with brine, dried (Na2SO4), filtered and concentrated. Purification of the residue by chromatography (silica gel, 0-20% ethyl acetate in hexane) afforded the title compound (4.84 g, 98%).
Quantity
2.011 mL
Type
reactant
Reaction Step One
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:5]=[CH:6][C:7]=1[OH:8].C(=O)([O-])[O-].[K+].[K+]>C(O)C>[CH2:9]([O:8][C:7]1[CH:6]=[CH:5][C:4]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:3][C:2]=1[Br:1])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:2][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.011 mL
Type
reactant
Smiles
BrC=1C=C(C=CC1O)CC(=O)OCC
Name
Quantity
5.84 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned with ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by chromatography (silica gel, 0-20% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)CC(=O)OCC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 4.84 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 164%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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